molecular formula C10H9FO3 B1469481 Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate CAS No. 104587-54-4

Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate

Cat. No. B1469481
M. Wt: 196.17 g/mol
InChI Key: FVDAKYMGTKUXFM-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate” appears to be an organic compound. It likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and a hydroxyacrylate group, which is a type of carboxylic acid ester. The “methyl” part of the name suggests the presence of a methyl group (CH3).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-fluorophenyl-containing compound with a suitable methyl hydroxyacrylate. The exact methods and conditions would depend on the specific reactants used.



Molecular Structure Analysis

The molecular structure would likely include a six-membered carbon ring (from the phenyl group) with a fluorine atom attached, and a carboxylic acid ester group (from the hydroxyacrylate). The “2Z” in the name suggests that the compound has a double bond with specific stereochemistry, where the highest-priority groups are on opposite sides of the double bond.



Chemical Reactions Analysis

As an organic compound containing a carboxylic acid ester group, this compound could potentially undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the fluorine atom might also influence the compound’s reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties like melting point, boiling point, solubility, and stability could be predicted based on the structures of similar compounds.


Safety And Hazards

The safety and hazards of the compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry.


Please note that this is a very general analysis based on the name of the compound and might not be fully accurate for the specific compound you’re asking about. For a more accurate analysis, more information or research would be needed.


properties

IUPAC Name

methyl (Z)-2-(3-fluorophenyl)-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,12H,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDAKYMGTKUXFM-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CO)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\O)/C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Reactant of Route 2
Reactant of Route 2
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Reactant of Route 3
Reactant of Route 3
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Reactant of Route 4
Reactant of Route 4
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Reactant of Route 5
Reactant of Route 5
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Reactant of Route 6
Reactant of Route 6
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.